2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is a complex organic compound characterized by the presence of multiple halogen atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a phenyl-substituted ethanimidoyl chloride in the presence of a fluorinating agent. The reaction is carried out in an inert solvent, such as chloroform, at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more halogen atoms.
Electrophilic Aromatic Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, typically under elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanimidoyl chlorides and phenyl derivatives.
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various substitution reactions. The phenyl group can stabilize intermediates formed during these reactions, facilitating the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to similar compounds. The combination of these halogens with a phenyl group makes it a versatile reagent in organic synthesis and other applications .
Properties
CAS No. |
160320-89-8 |
---|---|
Molecular Formula |
C9H6Cl4FN |
Molecular Weight |
289.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl4FN/c10-7(6-4-2-1-3-5-6)15-8(11)9(12,13)14/h1-5,7H |
InChI Key |
BTUXJGLOHHPNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N=C(C(F)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.